molecular formula C16H16FN3O2S B2966990 N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946372-31-2

N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2966990
CAS No.: 946372-31-2
M. Wt: 333.38
InChI Key: YGTCPGNORSBLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a hexahydroquinazolinone core linked to a fluorophenyl group via a sulfanyl-acetamide bridge. Its design integrates a 2-fluorophenyl substituent, which may enhance metabolic stability and binding specificity compared to non-fluorinated or para-substituted analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-11-6-2-4-8-13(11)18-14(21)9-23-15-10-5-1-3-7-12(10)19-16(22)20-15/h2,4,6,8H,1,3,5,7,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTCPGNORSBLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Hexahydroquinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve nucleophilic substitution reactions where a fluorophenyl halide reacts with an amine or other nucleophile.

    Sulfanylacetamide Linkage Formation: This can be accomplished by reacting the intermediate with a thiol and an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexahydroquinazolinone moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

MMP-9 Inhibitors

  • N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide : Exhibits potent MMP-9 inhibition (KD = 320 nM) and disrupts proMMP-9 interactions with α4β1 integrin and CD44, reducing metastasis in vivo .
  • JNJ0966 : Less potent (KD = 5.0 µM) but demonstrates blood-brain barrier penetration, highlighting the trade-off between potency and bioavailability .

Orco Agonists

  • VUAA-1 and OLC-12 : While unrelated in core structure, these sulfanyl-acetamide derivatives activate insect odorant receptors, illustrating the scaffold’s versatility in targeting diverse proteins .

Physicochemical and Structural Data

Property Target Compound N-(4-fluorophenyl)butanamide () Trifluoromethylphenyl Analog ()
Molecular Weight ~364.4 g/mol* ~406.5 g/mol 496.55 g/mol
Key Functional Groups 2-fluorophenyl, acetamide 4-fluorophenyl, butanamide Trifluoromethylphenyl, morpholine-ethyl
Solubility Moderate (predicted) Low (due to butanamide hydrophobicity) High (polar morpholine group)
Bioactivity Hypothesized MMP-9 inhibition Confirmed MMP-9 inhibition (KD = 320 nM) Unreported, likely targets similar enzymes

*Estimated based on structural similarity to and .

Biological Activity

N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound is characterized by the following chemical attributes:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN4O2S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 899955-19-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may modulate the activity of enzymes or receptors involved in various signaling pathways. Its unique structure allows it to engage in interactions that can influence cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:

  • Inhibition of Protein Interactions : Research has shown that related compounds can inhibit the interaction between annexin A2 and S100A10 proteins, which are implicated in cancer progression. This inhibition may disrupt cancer cell survival pathways and promote apoptosis .
  • Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the chemical structure significantly affect the potency of these compounds against cancer cells. For example, a compound with an isopropyl substitution demonstrated improved inhibitory activity compared to its predecessors .

Antimicrobial Activity

Additionally, compounds within the same class have been evaluated for their antimicrobial properties. The presence of the fluorophenyl group may enhance lipophilicity and metabolic stability, contributing to increased efficacy against various pathogens.

Case Studies and Research Findings

StudyFindings
Study on Annexin A2 InhibitionIdentified compounds that disrupt annexin A2-S100A10 interactions with IC50 values ranging from 4 μM to 37 μM .
SAR AnalysisModifications led to a 10-fold increase in potency for certain derivatives compared to initial lead compounds.
Antimicrobial EvaluationDemonstrated effectiveness against a range of bacterial strains; specific mechanisms remain under investigation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Begin with a nucleophilic substitution reaction between 4-mercapto-2-oxo-1,2,5,6,7,8-hexahydroquinazoline and 2-chloro-N-(2-fluorophenyl)acetamide under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Monitor reaction progress via TLC or HPLC. Optimize temperature (80–120°C) and catalyst (e.g., K₂CO₃) using a factorial design of experiments (DoE) to maximize yield . Post-synthesis, purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can the structure of this compound be validated, and what analytical techniques are critical for characterization?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition. Validate the core structure via ¹H/¹³C NMR, focusing on key signals:

  • Hexahydroquinazolinone ring : δ 2.5–3.5 ppm (methylene protons) and δ 10.5–11.5 ppm (amide NH).
  • Fluorophenyl group : δ 6.8–7.4 ppm (aromatic protons with coupling to fluorine) .
  • Thioether linkage : Confirm via IR (C=S stretch ~650 cm⁻¹) and sulfur elemental analysis.

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC against Gram+/Gram− bacteria and fungi). Assess cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Prioritize target classes (e.g., kinase inhibition) based on structural analogs like quinazolinone derivatives .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and potential as a kinase inhibitor?

  • Methodology : Perform molecular docking (AutoDock Vina) to simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR). Validate with MD simulations (GROMACS) to assess binding stability. Use DFT calculations (Gaussian) to analyze electronic properties of the thioether and fluorophenyl groups, which influence electron-withdrawing effects and metabolic stability .

Q. What strategies resolve contradictory data in biological assays (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodology :

  • Pharmacokinetic profiling : Measure solubility (shake-flask method), logP (HPLC), and plasma stability.
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites.
  • Structural analogs : Compare with N-(2-hydroxyphenyl)acetamide derivatives to assess metabolic liability of the fluorophenyl group .

Q. How can reaction pathways be refined to minimize byproducts during scale-up?

  • Methodology : Apply QbD (Quality by Design) principles:

  • Critical Process Parameters (CPPs) : Optimize stoichiometry, solvent purity, and mixing efficiency.
  • In-line monitoring : Use PAT tools (e.g., ReactIR) to track intermediate formation.
  • Statistical modeling : Apply response surface methodology (RSM) to identify robust operating ranges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.